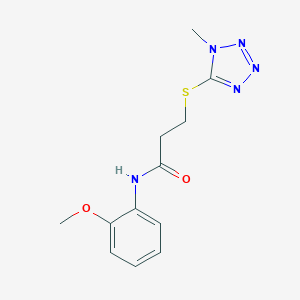![molecular formula C17H20N2OS B270021 2-[(4-tert-butylphenyl)sulfanyl]-N-(pyridin-2-yl)acetamide](/img/structure/B270021.png)
2-[(4-tert-butylphenyl)sulfanyl]-N-(pyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-tert-butylphenyl)sulfanyl]-N-(pyridin-2-yl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. It has been found to be effective in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma.
Mecanismo De Acción
TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These kinases play a crucial role in the activation of B-cells and T-cells, which are involved in the immune response. By inhibiting their activity, TAK-659 can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been found to have a significant impact on the immune system. It can reduce the number of B-cells and T-cells in the body, which can lead to a weakened immune response. However, this effect is reversible and does not appear to have any long-term negative effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 is its specificity for BTK and ITK, which makes it a potent inhibitor of cancer cell growth. However, its effectiveness may be limited by the development of resistance in cancer cells. Additionally, the potential impact on the immune system may need to be carefully monitored in clinical trials.
Direcciones Futuras
There are many potential future directions for research on TAK-659. One area of interest is the development of combination therapies that can enhance its effectiveness. Another area of research is the identification of biomarkers that can predict patient response to TAK-659. Additionally, further studies are needed to fully understand the impact of TAK-659 on the immune system and to develop strategies to mitigate any negative effects.
Métodos De Síntesis
TAK-659 is synthesized through a multi-step process that involves the reaction between 4-tert-butylphenylthiol and 2-bromoacetophenone, followed by the reaction with pyridine-2-amine. The final product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential use in cancer treatment. It has been found to be effective in inhibiting the growth of cancer cells by targeting specific proteins involved in cell signaling pathways. This makes TAK-659 a promising candidate for the development of new cancer therapies.
Propiedades
Fórmula molecular |
C17H20N2OS |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenyl)sulfanyl-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C17H20N2OS/c1-17(2,3)13-7-9-14(10-8-13)21-12-16(20)19-15-6-4-5-11-18-15/h4-11H,12H2,1-3H3,(H,18,19,20) |
Clave InChI |
KPNJHZKLMBNZQJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)SCC(=O)NC2=CC=CC=N2 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)SCC(=O)NC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B269940.png)
![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B269943.png)
![1-({[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B269944.png)

![4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester](/img/structure/B269950.png)


![N-(2-chlorophenyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269956.png)
![N-[4-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B269961.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269965.png)
![Ethyl 4,5-dimethyl-2-({[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B269966.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269967.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269971.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B269973.png)